2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS No.: 896853-03-5
Cat. No.: VC4633692
Molecular Formula: C23H22N2O5
Molecular Weight: 406.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896853-03-5 |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 406.438 |
| IUPAC Name | 8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
| Standard InChI | InChI=1S/C23H22N2O5/c1-13(2)21-24-22-19(20(26)17-10-9-16(29-4)11-18(17)30-22)23(27)25(21)12-14-5-7-15(28-3)8-6-14/h5-11,13H,12H2,1-4H3 |
| Standard InChI Key | GUCKUCAFZBLFNL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC |
Introduction
Synthesis of Chromeno-Pyrimidine Derivatives
The synthesis of chromeno-pyrimidine derivatives typically involves multi-step organic reactions. A common approach includes the condensation of a suitable chromone derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Synthesis Steps:
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Preparation of Chromone Derivative: This involves the synthesis of a chromone ring system, which can be achieved through various methods such as the condensation of phenols with aldehydes or ketones.
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Condensation with Pyrimidine Precursor: The chromone derivative is then reacted with a pyrimidine precursor, such as aminopyrimidine or its derivatives, to form the chromeno-pyrimidine core.
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Functionalization: The resulting chromeno-pyrimidine can be further functionalized by introducing substituents like methoxy, alkyl, or benzyl groups through various chemical reactions.
Types of Reactions:
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Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
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Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
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Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of catalysts or under specific pH conditions.
Biological Activities
Chromeno-pyrimidine derivatives are recognized for their diverse biological activities, including anti-inflammatory and anticancer effects. These compounds may interact with various molecular targets such as enzymes and receptors, influencing cellular processes critical for disease progression.
Potential Applications:
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Anti-inflammatory Agents: They may inhibit specific enzymes involved in inflammatory pathways.
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Anticancer Agents: Their ability to modulate cellular processes critical for tumor growth and survival makes them potential anticancer candidates.
Data Tables
Given the lack of specific data on 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, the following table provides general information on chromeno-pyrimidine derivatives:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | C22H20N2O4 | 364.41 g/mol | Anti-inflammatory, potential anticancer |
| 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one | C17H14O4 | 282.29 g/mol | Various biological activities |
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